molecular formula C9H12ClN3O2S B13974818 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride

Cat. No.: B13974818
M. Wt: 261.73 g/mol
InChI Key: GWWDIJXXSBZKGG-UHFFFAOYSA-N
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Description

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride (CAS: 1417789-69-5) is a pyridine derivative featuring a nitro group at the C-3 position, a pyrrolidine ring connected via a sulfur atom at C-2, and a hydrochloride counterion. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the nitro group’s electron-withdrawing effects and the pyrrolidine-thioether moiety’s conformational flexibility. It is commercially available through suppliers like Shanghai Jixiang Biotechnology Co., Ltd., which emphasizes quality assurance and direct manufacturer sourcing .

Properties

Molecular Formula

C9H12ClN3O2S

Molecular Weight

261.73 g/mol

IUPAC Name

3-nitro-2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride

InChI

InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H

InChI Key

GWWDIJXXSBZKGG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride generally involves:

  • Construction or functionalization of the pyridine ring.
  • Introduction of the pyrrolidin-3-ylthio substituent at the 2-position.
  • Nitration at the 3-position of the pyridine ring.
  • Conversion to the hydrochloride salt for stability and handling.

The key challenge lies in the selective substitution and nitration steps to obtain the desired regioisomer with high purity.

Preparation of 2-(Pyrrolidin-3-ylthio)pyridine Intermediate

The precursor, 2-(pyrrolidin-3-ylthio)pyridine, is synthesized typically by nucleophilic substitution of a suitable 2-halopyridine derivative with pyrrolidin-3-thiol or a related sulfur nucleophile.

Typical procedure:

  • Starting with 2-chloropyridine or 2-bromopyridine, react with pyrrolidin-3-thiol under basic conditions.
  • The reaction is often conducted in polar aprotic solvents (e.g., DMF, DMSO) to facilitate nucleophilic substitution.
  • The product is isolated as the free base and then converted to the hydrochloride salt by treatment with hydrochloric acid.
Parameter Typical Conditions
Starting material 2-chloropyridine or 2-bromopyridine
Nucleophile Pyrrolidin-3-thiol
Solvent DMF or DMSO
Base Triethylamine or potassium carbonate
Temperature 50-100 °C
Reaction time Several hours (4–12 h)
Work-up Acidification with HCl to form hydrochloride salt

This step yields 2-(pyrrolidin-3-ylthio)pyridine hydrochloride with a molecular weight of 216.73 g/mol and CAS number 1420872-64-5.

Nitration to Introduce the 3-Nitro Group

Nitration of the 2-(pyrrolidin-3-ylthio)pyridine intermediate is performed to introduce the nitro group at the 3-position of the pyridine ring, yielding 3-nitro-2-(pyrrolidin-3-ylthio)pyridine.

Key considerations:

  • Selective nitration at the 3-position requires controlled reaction conditions to avoid over-nitration or substitution at undesired positions.
  • Nitration reagents typically include nitric acid, sometimes mixed with sulfuric acid, under low temperatures.
  • The reaction is often carried out in an ice bath to control the exothermic process.

Example method:

  • Dissolve the 2-(pyrrolidin-3-ylthio)pyridine hydrochloride in a suitable solvent (e.g., pyridine or acetic acid).
  • Add nitric acid dropwise while maintaining the temperature between 0-5 °C.
  • Stir the reaction mixture at room temperature for 20-40 minutes.
  • The reaction may be repeated multiple times with concentration steps to enhance yield.
  • Neutralize the reaction mixture with sodium bicarbonate or sodium carbonate.
  • Isolate the product by filtration or extraction and convert to the hydrochloride salt if necessary.

This nitration approach is analogous to the preparation of related nitro-substituted pyridines, such as 2-hydroxy-3-nitropyridine, where controlled addition of nitric acid to a pyridine derivative in pyridine solvent with repeated nitration cycles yields high purity products with minimal waste.

Formation of Hydrochloride Salt

The final step involves converting the free base of 3-nitro-2-(pyrrolidin-3-ylthio)pyridine to its hydrochloride salt to improve stability, crystallinity, and solubility.

  • The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).
  • The resulting hydrochloride salt precipitates or crystallizes out.
  • The solid is filtered, washed, and dried under vacuum.

Summary of Preparation Steps

Step Description Reagents/Conditions Notes
1 Nucleophilic substitution at 2-position 2-chloropyridine + pyrrolidin-3-thiol, base, DMF, 50-100 °C Yields 2-(pyrrolidin-3-ylthio)pyridine
2 Nitration at 3-position HNO3 (60-75%), pyridine solvent, 0-5 °C, multiple additions Controlled nitration to 3-nitro derivative
3 Neutralization and isolation NaHCO3 or Na2CO3, filtration, drying Purification and isolation of product
4 Conversion to hydrochloride salt HCl in ethanol or ether Final product: 3-nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride

Analytical and Purity Considerations

  • The purity of the compound is typically confirmed by NMR, mass spectrometry, and elemental analysis.
  • High purity is essential for biological testing due to the compound’s pharmaceutical relevance.
  • The hydrochloride salt form enhances stability and handling.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound that is garnering interest in scientific research for its potential applications, particularly in medicinal chemistry. Characterized by a pyridine ring substituted with a pyrrolidinylthio group and a nitro group, this compound's unique structure contributes to its distinct properties and reactivity.

Chemical Properties and Structure

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has the molecular formula C9H12ClN3O2SC_9H_{12}ClN_3O_2S and a molecular weight of approximately 261.73 g/mol . The key structural features include a pyridine ring, a pyrrolidine moiety linked through a sulfur atom, and a nitro group. The presence of the nitro group enhances its biological activity.

Key Properties

  • Molecular Formula: C9H12ClN3O2SC_9H_{12}ClN_3O_2S
  • Molecular Weight: 261.73 g/mol
  • IUPAC Name: 3-nitro-2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride
  • Synonyms: A variety of names including (R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride and 3-nitro-2-((R)-pyrrolidin-3-ylsulfanyl)-pyridine hydrochloride

Potential Applications

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has various potential applications across different fields:

  • Antimicrobial Research: Studies suggest it possesses antimicrobial properties.
  • Anticancer Research: Research indicates it can have anticancer properties.
  • Enzyme Modulation: It can modulate enzymatic activities by binding to specific molecular targets, potentially inhibiting or activating biochemical pathways.
  • Central Nervous System Research: It may be a therapeutic candidate for various central nervous system diseases.

Table of Similar Compounds

Compound NameKey FeaturesUnique Aspects
(R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloridePyridine with pyrrolidinylthio groupPotential neuroprotective effects
(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochlorideNitro substitution enhances reactivityAntimicrobial and anticancer properties
(S)-2-(Pyrrolidin-3-ylthio)pyridine hydrochlorideEnantiomer with potentially different activityDifferences in binding affinity and efficacy
(R)-2-(Thiazol-4-ylthio)pyridine hydrochlorideThiazole replacement alters chemical propertiesUnique interactions with different biological targets

Mechanism of Action

The mechanism of action of 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyrrolidine moiety enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Oxygen vs. Sulfur Linkers

  • (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286207-32-6): Replacing the thioether (-S-) linker with an ether (-O-) group reduces steric bulk and alters electronic properties.
  • Piperidine’s six-membered ring offers greater conformational flexibility, which could influence binding affinity in biological systems .

Heterocyclic Variations

  • 3-Nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine (CAS: 73768-80-6): Replacing pyrrolidine with a 1,2,4-triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and aromaticity. This modification is common in antifungal and antiviral agents due to triazole’s pharmacophoric relevance .
  • 3-Nitro-2-(4-methylphenoxy)pyridine: Fluorescence studies show that electron-donating substituents (e.g., methyl groups) on the phenoxy ring increase fluorescence intensity compared to unsubstituted analogs. However, the nitro group at C-3 generally quenches fluorescence in pyridine derivatives .

Biological Activity

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is characterized by the presence of a nitro group and a pyrrolidine moiety, which contribute to its biological properties. The compound's molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S with a molecular weight of approximately 232.28 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives, including 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride. The compound has been evaluated for its efficacy against several bacterial strains.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosaNot determined
Candida albicansNot determined

These findings indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has shown antifungal activity. Research indicates that it may inhibit the growth of fungi such as Candida albicans.

Case Study: Antifungal Efficacy
A study conducted on various pyridine derivatives demonstrated that compounds similar to 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride exhibited MIC values ranging from 16.69 to 78.23 µM against Candida albicans . These results suggest a promising antifungal profile.

The mechanism by which 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. Further studies are needed to elucidate the precise mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Substituents on the pyridine ring can significantly influence the antimicrobial properties of these compounds.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Nitro groupIncreases antibacterial activity
Pyrrolidine moietyEnhances interaction with target sites

Research indicates that the presence of electron-withdrawing groups like nitro enhances the compound's efficacy against microbial strains .

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